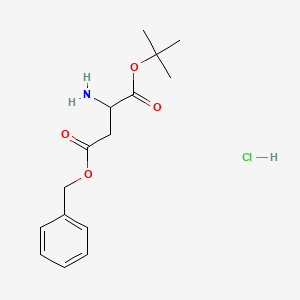

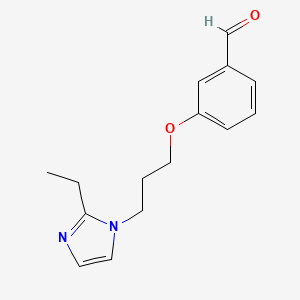

4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

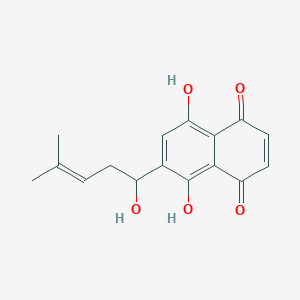

(S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride est un composé chiral qui existe sous deux formes énantiomères, l’énantiomère (S) étant le plus stable et pharmacologiquement actif. Ce composé est couramment utilisé dans la synthèse de produits pharmaceutiques et d’agrochimiques. Il se présente sous la forme d’une poudre cristalline blanche ou blanc cassé soluble dans l’eau.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride peut être réalisée par diverses méthodes, notamment l’hydrogénation asymétrique, la résolution chirale et la synthèse asymétrique. L’une des méthodes les plus couramment utilisées implique l’hydrogénation asymétrique de l’ester tert-butylique de l’acide 4-benzyl-2-oxo-1,2,3,4-tétrahydroquinoléine-3-carboxylique. La caractérisation du composé peut être effectuée à l’aide de techniques telles que la résonance magnétique nucléaire (RMN), la spectroscopie infrarouge (IR), la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS).

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliquent généralement des procédés d’hydrogénation asymétrique à grande échelle, qui sont optimisés pour un rendement et une pureté élevés. Les conditions réactionnelles incluent souvent l’utilisation de catalyseurs et de solvants spécifiques pour garantir l’excès énantiomérique et la stabilité du produit souhaités.

Analyse Des Réactions Chimiques

Types de réactions : Le (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride subit divers types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants : Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour assurer la voie de réaction et la formation du produit souhaitées .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent donner des cations ammonium quaternaires, tandis que les réactions de réduction peuvent produire divers dérivés d’amines .

Applications De Recherche Scientifique

(S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride a de nombreuses applications dans la recherche scientifique, notamment la découverte de médicaments, la synthèse asymétrique et la catalyse chimique. Il est utilisé comme élément constitutif dans la synthèse de divers produits pharmaceutiques et agrochimiques, y compris le vardénafil, un médicament contre la dysfonction érectile. De plus, le composé est utilisé dans des études d’inhibition enzymatique et des réactions organiques.

Mécanisme D'action

Le mécanisme d’action du (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Cette interaction peut conduire à divers résultats pharmacologiques, tels que l’inhibition enzymatique ou l’activation des récepteurs.

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires au (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride comprennent d’autres dérivés chiraux d’aminosuccinate et des composés substitués par un benzyle. Des exemples incluent le ®-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride et le tert-butyl 2-amino-3-benzylpropanoate.

Unicité : Ce qui distingue le (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride des composés similaires est sa plus grande activité pharmacologique et sa stabilité. L’énantiomère (S) est plus efficace dans diverses applications, ce qui en fait un choix privilégié dans la synthèse et la recherche pharmaceutiques.

Propriétés

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDLFDMXCRFHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)

![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)

![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)

![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)

![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)